4-Amino-2,6-dinitrobenzoic acid
Overview
Description
4-Amino-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C7H5N3O6 It is a derivative of benzoic acid, characterized by the presence of amino and nitro functional groups
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used as a reactant in decarboxylative c-n cross-coupling reactions .
Mode of Action
It’s structurally similar compound, 2,4-dinitrobenzoic acid, has been used to synthesize zwitterionic azaspirocyclic hydantoins by reacting with various carbodiimides via in situ intramolecular dearomatization reaction .
Biochemical Pathways
It has been reported that a compound with a similar structure, 2,4,6-trinitrotoluene (tnt), undergoes biodegradation, during which 4-amino-2,6-dinitrobenzoic acid is produced .
Biochemical Analysis
Biochemical Properties
It has been identified as a transient product in the cometabolic degradation of 2,4,6-trinitrotoluene (TNT) by the bacterium Mycobacterium vaccae . This suggests that 4-Amino-2,6-dinitrobenzoic acid may interact with certain enzymes or proteins involved in this degradation process.
Cellular Effects
In a study involving Mycobacterium vaccae, this compound was produced during the cometabolic process of TNT degradation . During this process, a portion of the radiolabel from TNT was incorporated into the cellular lipid fraction, suggesting that this compound may influence cellular metabolism .
Molecular Mechanism
Its formation during the degradation of TNT suggests it may be involved in nitroreduction, a common biochemical reaction in the degradation of nitroaromatic compounds .
Temporal Effects in Laboratory Settings
Its transient production during TNT degradation suggests that it may be unstable or rapidly metabolized in biological systems .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Its formation during TNT degradation suggests it may be part of the metabolic pathway for nitroaromatic compounds .
Preparation Methods
The synthesis of 4-Amino-2,6-dinitrobenzoic acid typically involves nitration and amination reactions. One common method starts with the nitration of benzoic acid to form 2,6-dinitrobenzoic acid. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in compounds with different properties.
Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
4-Amino-2,6-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Amino-2,6-dinitrobenzoic acid can be compared with other similar compounds, such as:
2,4-Dinitrobenzoic acid: Similar in structure but lacks the amino group, leading to different chemical and biological properties.
4-Amino-3-nitrobenzoic acid: Has one less nitro group, resulting in different reactivity and applications.
2-Amino-4,6-dinitrobenzoic acid: Similar in having both amino and nitro groups but with different positions, affecting its chemical behavior .
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPUPBLMZFYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921293 | |
Record name | 4-Amino-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114168-48-8 | |
Record name | 4-Amino-2,6-dinitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114168488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2,6-DINITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O22WEX3KL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How potent is 4-Amino-2,6-dinitrobenzoic acid as a mutagen compared to other similar compounds?
A1: Research suggests that this compound is considerably less mutagenic than 2,4,6-Trinitrobenzoic acid, another breakdown product often found alongside it. In Salmonella/microsome assays using TA98 and TA100 strains, this compound exhibited mutagenicity levels approximately 1-3 orders of magnitude lower than 2,4,6-Trinitrobenzoic acid. []
Q2: Does this compound pose a risk to human health?
A2: While further research is necessary, this compound displayed positive results in micronucleus assays using human hepatoma cells (HepG2). [] This indicates potential genotoxicity and raises concerns about possible cancer risks associated with environmental exposure to this compound. Further research into its long-term effects and potential for human exposure is needed.
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